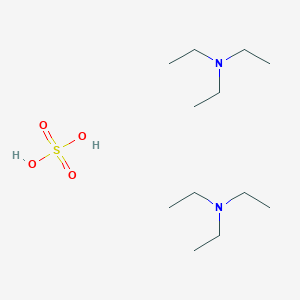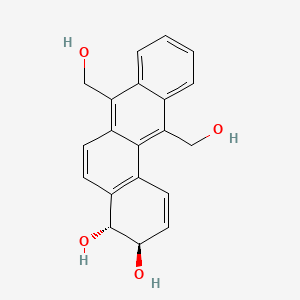
N,N-diethylethanamine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless, volatile liquid with a strong ammonia-like odor Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine can be synthesized through the alkylation of ammonia with ethanol. The reaction typically involves the use of a catalyst such as aluminum oxide and is carried out at elevated temperatures and pressures. The reaction can be represented as follows:
NH3+3C2H5OH→(C2H5)3N+3H2O
Industrial Production Methods
Industrially, N,N-diethylethanamine is produced by the catalytic reaction of ethanol and ammonia. The process involves passing a mixture of ethanol and ammonia over a catalyst at high temperatures. The resulting product is then purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: N,N-diethylacetamide
Reduction: Diethylamine
Substitution: Quaternary ammonium salts
Aplicaciones Científicas De Investigación
N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a base in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of drugs.
Industry: It is used in the production of quaternary ammonium compounds, which are used as surfactants and disinfectants.
Mecanismo De Acción
N,N-diethylethanamine acts as a nucleophile in chemical reactions, attacking electrophilic centers in substrates. Its mechanism of action involves the donation of a lone pair of electrons from the nitrogen atom to form a new chemical bond. This nucleophilic attack can lead to the formation of various products, depending on the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylethanamine: Similar in structure but with two methyl groups instead of ethyl groups.
N,N-diethylmethylamine: Similar in structure but with one methyl group and two ethyl groups.
N,N-diisopropylethanamine: Similar in structure but with isopropyl groups instead of ethyl groups.
Uniqueness
N,N-diethylethanamine is unique due to its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis. Its ability to form quaternary ammonium salts also sets it apart from other amines.
Propiedades
Número CAS |
2399-73-7 |
|---|---|
Fórmula molecular |
C12H32N2O4S |
Peso molecular |
300.46 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;sulfuric acid |
InChI |
InChI=1S/2C6H15N.H2O4S/c2*1-4-7(5-2)6-3;1-5(2,3)4/h2*4-6H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
NKNFUMKGJYKPCT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.CCN(CC)CC.OS(=O)(=O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)




![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)

![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)

![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
